molecular formula C5H7NO2 B14695545 4-Amino-3-methylfuran-2(5H)-one CAS No. 33693-54-8

4-Amino-3-methylfuran-2(5H)-one

Katalognummer: B14695545
CAS-Nummer: 33693-54-8
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: QJDKEKAREQSWGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-3-methyl-5H-furan-2-one is a heterocyclic organic compound with a furan ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methyl-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component reaction of aromatic amines, aldehydes, and acetylenic esters using catalysts such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.

Industrial Production Methods

Industrial production of 4-amino-3-methyl-5H-furan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective and environmentally friendly catalysts is crucial in industrial settings to minimize production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-methyl-5H-furan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-amino-3-methyl-5H-furan-2-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-amino-3-methyl-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-amino-3-methyl-5H-furan-2-one include other furan derivatives such as 4-methyl-5H-furan-2-one and flupyradifurone . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

4-amino-3-methyl-5H-furan-2-one is unique due to its specific functional groups and the resulting chemical and biological properties

Eigenschaften

CAS-Nummer

33693-54-8

Molekularformel

C5H7NO2

Molekulargewicht

113.11 g/mol

IUPAC-Name

3-amino-4-methyl-2H-furan-5-one

InChI

InChI=1S/C5H7NO2/c1-3-4(6)2-8-5(3)7/h2,6H2,1H3

InChI-Schlüssel

QJDKEKAREQSWGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(COC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.